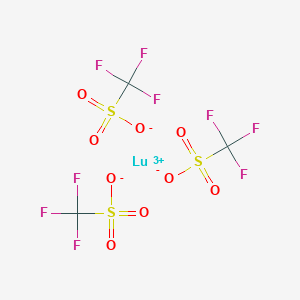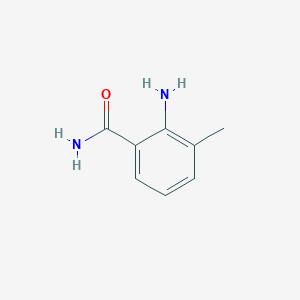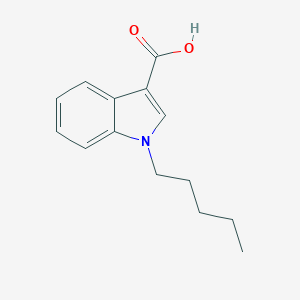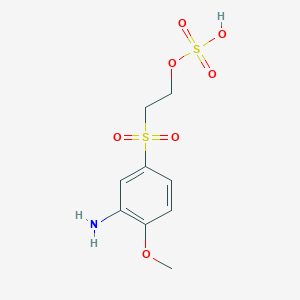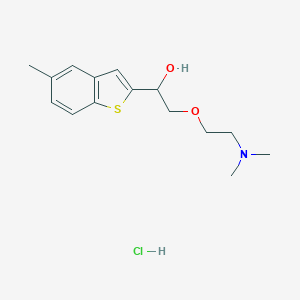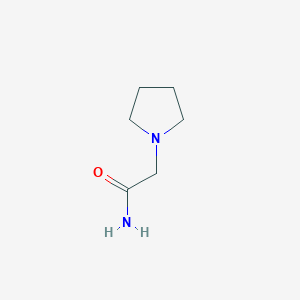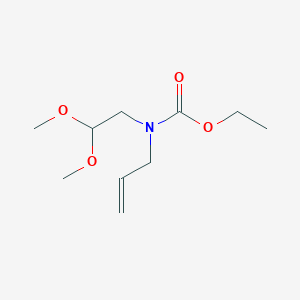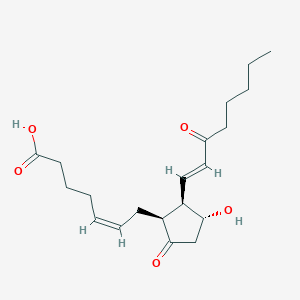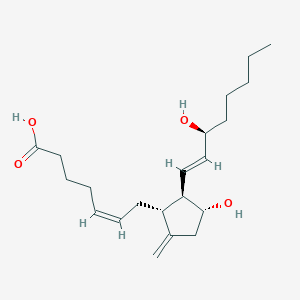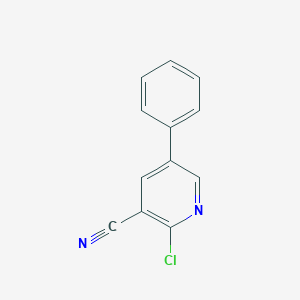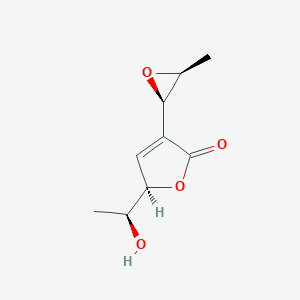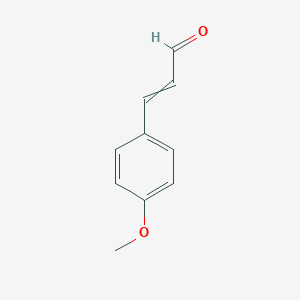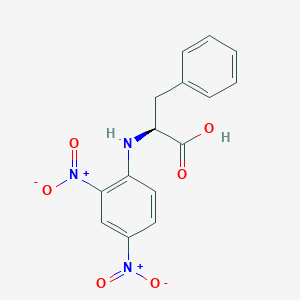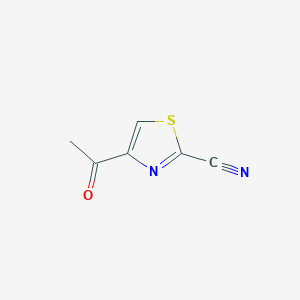
4-Acetyl-2-cyanothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-cyanothiazole is a heterocyclic organic compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-cyanothiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Acetyl-2-cyanothiazole has antioxidant properties and may help to protect cells from oxidative stress. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria. In terms of its potential use in cancer treatment, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetyl-2-cyanothiazole in lab experiments is its potential as a novel therapeutic agent. Additionally, it is relatively easy to synthesize and has been found to exhibit interesting biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on 4-Acetyl-2-cyanothiazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its mechanism of action and to optimize its use in cancer therapy. Additionally, its potential use as an antibacterial agent and as a treatment for oxidative stress-related diseases should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetyl-2-cyanothiazole and to identify any potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
4-Acetyl-2-cyanothiazole has been found to exhibit interesting biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer and as an antibacterial agent. Additionally, it has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
135450-46-3 |
|---|---|
Nombre del producto |
4-Acetyl-2-cyanothiazole |
Fórmula molecular |
C6H4N2OS |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
4-acetyl-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3 |
Clave InChI |
FRUKDXHKTNFHTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)C#N |
SMILES canónico |
CC(=O)C1=CSC(=N1)C#N |
Sinónimos |
2-Thiazolecarbonitrile, 4-acetyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
